5-Chloro-[1,3]oxazolo[4,5-b]pyridine
Description
5-Chloro- nbinno.comresearchgate.netoxazolo[4,5-b]pyridine (B1248351) belongs to the broader class of bicyclic nitrogen-containing heterocycles. The core of this molecule, the oxazolo[4,5-b]pyridine scaffold, is a subject of significant interest, while the chlorine atom imparts specific reactive properties that are highly sought after in synthetic chemistry.
The oxazolo[4,5-b]pyridine skeleton is a privileged structure in chemical and pharmaceutical research. researchgate.net This bicyclic system, formed by the fusion of an oxazole (B20620) and a pyridine (B92270) ring, is investigated for its diverse applications. researchgate.net The synthesis of these scaffolds often begins with readily available aminopyridinol or aminopyridine derivatives. researchgate.netresearchgate.net
Researchers have explored the reactivity of substituents attached to the carbon and nitrogen atoms of the ring system, leading to the development of novel compounds. researchgate.netresearchgate.net Furthermore, the photophysical properties of oxazolo[4,5-b]pyridine derivatives have been a subject of systematic study. It has been found that the introduction of different electron-donating or electron-withdrawing groups can significantly alter their absorption and fluorescence spectra, indicating a strong charge-transfer character in their excited states. researchgate.netresearchgate.net This makes them candidates for applications in materials science, such as in the development of new dyes. researchgate.net The biological potential of these scaffolds is also a primary focus, with various derivatives being synthesized and evaluated for medicinal applications. researchgate.net
Table 1: Key Research Aspects of the Oxazolo[4,5-b]pyridine Scaffold
| Research Aspect | Description | Key Findings |
|---|---|---|
| Synthesis | Typically prepared from aminopyridinol or aminopyridine precursors. researchgate.netresearchgate.net | Versatile synthetic routes allow for the construction of diverse derivatives. |
| Reactivity | Substituents on the ring system can be modified to create new functionalized molecules. researchgate.netresearchgate.net | Reactions such as nitration, bromination, and acylation have been studied. researchgate.net |
| Photophysical Properties | Exhibits interesting absorption and fluorescence behavior. researchgate.net | Properties are tunable by adding electron-donating or withdrawing groups. researchgate.netresearchgate.net |
| Biological Evaluation | Serves as a core structure for developing biologically active compounds. researchgate.net | Derivatives have been screened for activities such as anticancer potential. researchgate.net |
Halogenated heterocyclic compounds are fundamental building blocks in modern organic chemistry. nbinno.com The incorporation of a halogen atom, such as chlorine, into a heterocyclic structure dramatically influences its chemical and physical properties. numberanalytics.com
Halogens enhance the reactivity of the molecule, providing a handle for further synthetic transformations. nbinno.comnumberanalytics.com They act as excellent leaving groups and enable a wide range of reactions, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings). nbinno.com This allows for the straightforward introduction of diverse molecular fragments, making halogenated heterocycles invaluable intermediates for constructing more complex molecular architectures. nbinno.com
In the context of drug discovery, halogenation is a key strategy for modulating a molecule's biological profile. The introduction of a halogen can alter properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. nbinno.comresearchgate.net This is why many approved pharmaceuticals contain heterocyclic structures with halogen substituents. nbinno.com Beyond pharmaceuticals, these compounds are also crucial in the development of advanced materials like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where the halogen can influence electronic properties and molecular packing. nbinno.com
Table 2: Impact of Halogenation on Heterocyclic Compounds
| Property Modified | Significance in Chemical Synthesis and Discovery |
|---|---|
| Reactivity | The halogen atom serves as a reactive site for cross-coupling and substitution reactions, enabling molecular diversification. nbinno.commdpi.com |
| Lipophilicity | Halogens increase the molecule's oil/water partition coefficient, which can affect its absorption and distribution in biological systems. nbinno.comresearchgate.net |
| Metabolic Stability | The introduction of a halogen can block sites of metabolism, increasing the drug's half-life. nbinno.comresearchgate.net |
| Binding Affinity | Halogens can form specific interactions (halogen bonds) with biological targets, enhancing binding potency. nbinno.com |
| Electronic Properties | In materials science, halogens can tune the electronic and optical properties of organic compounds. nbinno.com |
The specific structure of 5-Chloro- nbinno.comresearchgate.netoxazolo[4,5-b]pyridine makes it and its derivatives valuable subjects of research, particularly in medicinal chemistry. The presence of the chloro group at the 5-position provides a key site for synthetic modification, allowing for the creation of libraries of related compounds for biological screening.
One significant area of research involves using the oxazolo[4,5-b]pyridine core to develop enzyme inhibitors. For instance, novel series of oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles have been synthesized and evaluated as inhibitors of Glycogen (B147801) Synthase Kinase-3β (GSK-3β). nih.gov Certain compounds in this series demonstrated potent inhibition of the enzyme and also exhibited significant in vivo anti-inflammatory activity. nih.gov
Another research avenue focuses on creating derivatives by modifying other positions on the heterocyclic core. The compound 5-Chloro-2-(methylthio)oxazolo[4,5-b]pyridine is noted as a candidate for the development of new pharmaceuticals and for investigating enzyme inhibition mechanisms. smolecule.com The methylthio group can be oxidized to form sulfoxides or sulfones, while the chloro group can undergo nucleophilic substitution with amines or thiols, creating a variety of new derivatives for further study. smolecule.com These examples highlight the role of the 5-chloro-oxazolopyridine scaffold as a versatile starting point for discovering new biologically active agents. smolecule.com
Table 3: Research Applications of 5-Chloro- nbinno.comresearchgate.netoxazolo[4,5-b]pyridine Derivatives
| Derivative Class | Research Focus | Potential Application |
|---|---|---|
| Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles | Inhibition of Glycogen Synthase Kinase-3β (GSK-3β). nih.gov | Development of anti-inflammatory agents. nih.gov |
| 2-(Methylthio) derivatives | General pharmaceutical development and enzyme inhibition studies. smolecule.com | Discovery of novel therapeutic agents. smolecule.com |
| Amino or thiol-substituted derivatives | Created via nucleophilic substitution of the chloro group. smolecule.com | Exploration of new chemical space for biological activity screening. smolecule.com |
Structure
3D Structure
Properties
Molecular Formula |
C6H3ClN2O |
|---|---|
Molecular Weight |
154.55 g/mol |
IUPAC Name |
5-chloro-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C6H3ClN2O/c7-5-2-1-4-6(9-5)8-3-10-4/h1-3H |
InChI Key |
UIRPPBZLEBALDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1OC=N2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 5 Chloro 1 2 Oxazolo 4,5 B Pyridine and Its Derivatives
Functionalization and Derivatization Strategies of the Oxazolo[4,5-b]pyridine (B1248351) Core
The reactivity of the oxazolo[4,5-b]pyridine nucleus is characterized by the interplay between the electron-withdrawing nature of the pyridine (B92270) nitrogen and the oxazole (B20620) ring, and the presence of the chloro substituent. This intricate electronic landscape allows for a range of functionalization strategies, primarily centered around substitution at the 5-chloro position and other available sites on the pyridine ring.
Substitution Reactions at the 5-Chloro Position and other Ring Positions
The chlorine atom at the 5-position represents a key handle for introducing molecular diversity. Its departure as a leaving group can be facilitated through nucleophilic aromatic substitution or harnessed in various metal-catalyzed cross-coupling reactions.
The electron-deficient nature of the pyridine ring, further activated by the fused oxazole moiety, renders the 5-chloro position susceptible to nucleophilic aromatic substitution (SNAr). This reaction pathway allows for the direct introduction of a variety of nucleophiles, including amines, alkoxides, and thiolates. The regioselectivity of SNAr reactions on substituted dichloropyridines is influenced by the electronic nature of the substituents and the position of the nitrogen atom. In many cases, nucleophilic attack is favored at positions para or ortho to the ring nitrogen due to the stabilization of the Meisenheimer intermediate. For dihalopyridines, the regioselectivity can be controlled by factors such as the nature of the halogen and the presence of directing groups. For instance, in 2,4-dichloropyridine, nucleophilic attack generally occurs preferentially at the 4-position nih.gov. The introduction of a bulky group, such as a trialkylsilyl group, can sterically hinder one position, thereby directing the nucleophile to the more accessible halo-substituted carbon acs.org.
While specific examples for 5-Chloro- tandfonline.comtandfonline.comoxazolo[4,5-b]pyridine are not extensively documented in readily available literature, the principles of SNAr on related heterocyclic systems suggest that a range of nitrogen, oxygen, and sulfur-based nucleophiles could effectively displace the 5-chloro substituent under suitable basic conditions.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Chloro-Substituted Pyridine Systems
| Electrophile | Nucleophile | Base | Solvent | Product | Yield (%) |
| 2,6-Dichloropyridine | 1-Methylpiperazine | - | Various | 2-Chloro-6-(4-methylpiperazin-1-yl)pyridine and 2-(4-methylpiperazin-1-yl)-6-chloropyridine | Varies with solvent |
| 2,4-Dichloropyridine | Benzyl alcohol | - | - | 2-Chloro-4-(benzyloxy)pyridine | - |
| 2-Chloro-3-nitropyridines | Various | K2CO3 | MeCN | Isoxazolo[4,5-b]pyridines | Good |
Note: This table presents examples from related pyridine systems to illustrate the general applicability of SNAr reactions.
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for C-C and C-N bond formation in the functionalization of heterocyclic compounds, including the oxazolo[4,5-b]pyridine scaffold. The 5-chloro position provides a versatile anchor point for these transformations.
Palladium-Catalyzed Arylation: The direct arylation of the oxazolo[4,5-b]pyridine core has been successfully demonstrated. For instance, the synthesis of 5-Chloro-7- tandfonline.comtandfonline.comoxazolo[4,5-b]pyridin-2-ylquinolin-8-ol was achieved through a Pd-catalyzed arylation of an oxazolo[4,5-b]pyridine precursor with a benzylated clioquinol derivative tandfonline.comtandfonline.com. This reaction proceeded efficiently using a Pd2(dba)3/PPh3 catalyst system tandfonline.com.
Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds between the 5-position of the oxazolo[4,5-b]pyridine ring and various aryl or vinyl boronic acids or esters. While specific examples on 5-Chloro- tandfonline.comtandfonline.comoxazolo[4,5-b]pyridine are scarce, the Suzuki-Miyaura coupling is widely applied to other chloro-substituted pyridines and related heterocycles, suggesting its feasibility for this substrate.
Heck Reaction: The Heck reaction allows for the coupling of the 5-chloro-oxazolopyridine with alkenes to introduce vinyl substituents. This methodology has been used to introduce carboxylic acid moieties on the pyridine framework of bromo-substituted oxazolo[4,5-b]pyridines clockss.org.
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between the 5-chloro position and a terminal alkyne, providing access to alkynyl-substituted oxazolopyridines. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base researchgate.netwikipedia.org. Copper-free Sonogashira protocols have also been developed thalesnano.comntu.edu.tw.
Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction allows for the formation of C-N bonds between the 5-chloro-oxazolopyridine and a wide range of primary and secondary amines wikipedia.orglibretexts.orgacsgcipr.org. This method offers a significant advantage over traditional SNAr reactions, particularly for less reactive amines or when milder reaction conditions are required. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and broad substrate scope jk-sci.com.
Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions for Functionalization of (Halo)pyridines
| Reaction | Coupling Partner | Catalyst System (Typical) | Key Bond Formed |
| Arylation | Aryl Halides | Pd2(dba)3 / PPh3 | C-C (Aryl) |
| Suzuki-Miyaura | Boronic Acids/Esters | Pd(PPh3)4 / Base | C-C (Aryl/Vinyl) |
| Heck | Alkenes | Pd(OAc)2 / Phosphine Ligand | C-C (Vinyl) |
| Sonogashira | Terminal Alkynes | Pd(PPh3)2Cl2 / CuI / Amine | C-C (Alkynyl) |
| Buchwald-Hartwig | Amines | Pd(OAc)2 / Phosphine Ligand / Base | C-N |
Oxidation and Reduction of Substituents
The modification of existing substituents on the oxazolo[4,5-b]pyridine ring provides another avenue for derivatization.
Reduction of Nitro Groups: Nitro groups, which can be introduced onto the pyridine ring, are versatile precursors to amino groups. The reduction of aromatic nitro compounds can be achieved using a variety of reagents, including catalytic hydrogenation (e.g., Pd/C, Raney Nickel), metal-acid combinations (e.g., Fe/HCl), or other reducing agents like sodium hydrosulfite organic-chemistry.org. The resulting amino group can then be further functionalized. For example, the reduction of a cyano group on an oxazolo[4,5-b]pyridine derivative to a primary amine has been accomplished via hydrogenation over Raney nickel clockss.org. The reduction of nitro-oxazolo[3,2-a]pyridinium salts has also been studied, leading to interesting ring-opening reactions rather than simple reduction of the nitro group nih.govnih.gov.
Electrophilic Aromatic Substitution (EAS) on the Pyridine Moiety
Electrophilic aromatic substitution on the pyridine ring of the oxazolo[4,5-b]pyridine system is generally challenging. The pyridine nitrogen atom is electron-withdrawing, deactivating the ring towards electrophilic attack. Furthermore, the nitrogen can be protonated or coordinate to Lewis acids under typical EAS conditions, further deactivating the ring. Direct electrophilic substitution on pyridine, if it occurs, generally directs incoming electrophiles to the 3- and 5-positions.
To overcome the low reactivity of the pyridine ring, one strategy is to first perform an N-oxidation to form the corresponding pyridine N-oxide. The N-oxide is more reactive towards electrophiles and can direct substitution to the 4-position. Subsequent deoxygenation can then yield the substituted pyridine. Electrophilic halogenation of related azine systems has been reported. For example, ring-opening halogenation of pyrazolopyridines and isoxazoles can occur with electrophilic halogenating agents nih.gov. The reactivity of 2-(2-thienyl)oxazolo[4,5-b]pyridine towards electrophilic substitution has been studied, with reactions such as nitration, bromination, and acylation occurring exclusively at the 5-position of the thiophene ring, highlighting the higher reactivity of the fused aromatic system over the pyridine moiety researchgate.net.
Regioselectivity and Stereoselectivity in 5-Chloro-tandfonline.comtandfonline.comoxazolo[4,5-b]pyridine Synthesis
Regioselectivity: The regioselectivity of functionalization reactions on the 5-Chloro- tandfonline.comtandfonline.comoxazolo[4,5-b]pyridine core is a critical consideration. In nucleophilic aromatic substitution reactions, the position of attack is governed by the electronic stabilization of the intermediate. For di- or tri-substituted pyridines, the outcome of the reaction can be highly dependent on the nature and position of the existing substituents researchgate.net. For instance, in the functionalization of trihalogenated pyridines, the regioselectivity of halogen-magnesium exchange was found to be influenced by the nature of the halogen at the 5-position researchgate.net. Palladium-catalyzed direct arylation of oxazoles has been shown to be highly regioselective for either the C-2 or C-5 position depending on the solvent and phosphine ligand used nih.gov.
Stereoselectivity: The introduction of chiral centers during the synthesis or functionalization of 5-Chloro- tandfonline.comtandfonline.comoxazolo[4,5-b]pyridine is an important aspect for the development of enantiomerically pure compounds for biological applications. While the current literature does not provide extensive details on the stereoselective synthesis of this specific scaffold, general principles of asymmetric synthesis can be applied. The use of chiral catalysts in cross-coupling reactions or the employment of chiral auxiliaries can induce stereoselectivity. The stereochemical outcome of reactions on related oxazolopiperidone lactams has been studied, where the configuration of existing stereocenters influences the stereoselectivity of subsequent transformations scite.ai. The development of chiral olefin metathesis catalysts has enabled the enantioselective synthesis of complex molecules containing stereogenic centers nih.gov. The synthesis of functionalized oxazolidinones from chiral aziridines is another example of a stereoselective transformation that could be relevant to the synthesis of chiral oxazolo[4,5-b]pyridine derivatives researchgate.net.
Green Chemistry Principles in the Synthesis of Oxazolo[4,5-b]pyridine Derivatives
The application of green chemistry principles to the synthesis of oxazolo[4,5-b]pyridine derivatives, including 5-Chloro- clockss.orgbohrium.comoxazolo[4,5-b]pyridine, is a critical area of research aimed at reducing the environmental impact of chemical manufacturing. Traditional synthetic methods often rely on hazardous reagents and solvents, generating significant waste. rsc.org Modern approaches focus on developing more sustainable and environmentally benign methodologies. rsc.org These strategies include the use of alternative solvents, solvent-free reaction conditions, and the development of recoverable and reusable catalysts to improve efficiency and minimize pollution. rsc.orgnih.gov
Solvent-Free Synthesis and Alternative Solvents
A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and difficult to dispose of. Research into the synthesis of related heterocyclic systems has demonstrated the feasibility and advantages of solvent-free methods or the use of environmentally benign solvents like water.
One notable green approach is the use of microwave-assisted multi-component reactions in water. For instance, a series of polycyclic-fused isoxazolo[5,4-b]pyridines has been synthesized through a one-pot tandem reaction under microwave irradiation in water, completely avoiding any additional reagents or catalysts. nih.gov This method highlights a green protocol suitable for creating libraries of such compounds efficiently. nih.gov
Solvent-free synthesis, often coupled with heterogeneous catalysis, represents another significant advancement. A novel nano-magnetic metal-organic framework has been successfully used as a catalyst for the condensation reaction to produce pyrazolo[3,4-b]pyridines. nih.gov These reactions are conducted at 100°C under solvent-free conditions, achieving high yields and allowing for easy separation of the catalyst. nih.gov Such methodologies are highly relevant for the synthesis of the broader oxazolopyridine family, offering a clean reaction profile and short reaction times. nih.gov
Microwave-assisted synthesis, even when not entirely solvent-free, often minimizes the amount of solvent required and dramatically reduces reaction times. mdpi.com A catalyst-free and additive-free method for synthesizing 1,2,4-triazolo[1,5-a]pyridines has been developed using microwave conditions, demonstrating broad substrate scope and good-to-excellent yields in short timeframes. mdpi.com These principles are directly applicable to the synthesis of 5-Chloro- clockss.orgbohrium.comoxazolo[4,5-b]pyridine and its derivatives, paving the way for more sustainable manufacturing processes.
Table 1: Comparison of Green Synthetic Methods for Related Heterocycles
| Method | Key Features | Compound Class | Advantages | Reference |
|---|---|---|---|---|
| Microwave-Assisted | One-pot tandem reaction in water | Isoxazolo[5,4-b]pyridines | No additional catalyst, green solvent (water), suitable for library synthesis | nih.gov |
| Solvent-Free with Heterogeneous Catalyst | Nano-magnetic MOF catalyst, 100°C | Pyrazolo[3,4-b]pyridines | High yields, easy catalyst separation, clean reaction profile, short reaction time | nih.gov |
| Microwave-Assisted | Catalyst-free, additive-free | 1,2,4-Triazolo[1,5-a]pyridines | Environmentally benign, enhanced reaction rates, cost-effective | mdpi.com |
Catalyst Development for Sustainable Production (e.g., Heterogeneous Catalysts)
The development of sustainable catalysts is central to green chemistry, with a major focus on heterogeneous catalysts. Unlike their homogeneous counterparts, heterogeneous catalysts are in a different phase from the reactants (typically solid catalysts in a liquid reaction mixture), which allows for easy separation by filtration and subsequent reuse. mdpi.com This simplifies product purification, reduces waste, and lowers production costs. mdpi.com
Several types of heterogeneous catalysts have been developed for the synthesis of nitrogen-containing heterocyclic compounds, which can be adapted for producing oxazolo[4,5-b]pyridine derivatives.
Metal-Organic Frameworks (MOFs): Nano-magnetic MOFs, such as Fe3O4@MIL-101(Cr)-N(CH2PO3)2, have been shown to be effective, reusable catalysts for the synthesis of pyrazolo[3,4-b]pyridines under solvent-free conditions. nih.gov The magnetic nature of the catalyst allows for its simple recovery using an external magnet. nih.gov
Supported Catalysts: Vanadium oxide loaded on fluorapatite (V2O5/FAp) has been demonstrated as a robust and sustainable catalyst for the one-pot, three-component synthesis of novel thiadiazolo- and benzothiazolo-pyrimidines. rsc.org The reaction proceeds rapidly in ethanol, a greener solvent, at room temperature with excellent yields, and the catalyst can be reused multiple times without significant loss of activity. rsc.org
Zeolites: Zeolites have been employed as catalysts in the synthesis of 1,2,3-triazolo[4,5-b]pyridine derivatives from the reaction of 5-amino-1,2,3-triazoles with active methylene compounds. researchgate.net
Heteropolyoxometalates: For sustainable processes like biodiesel production, which involves similar esterification and transesterification reactions, cesium salts of vanadium-substituted polyoxometalate acids have been developed as efficient heterogeneous catalysts. mdpi.com These solid acid catalysts are capable of simultaneously catalyzing multiple reactions and can be reutilized for several cycles. mdpi.com
The principles guiding the development of these catalysts—high activity, stability, easy separation, and reusability—are directly applicable to the large-scale, sustainable production of 5-Chloro- clockss.orgbohrium.comoxazolo[4,5-b]pyridine. mdpi.com
Table 2: Examples of Heterogeneous Catalysts in Sustainable Synthesis
| Catalyst Type | Example | Application | Key Advantages | Reference |
|---|---|---|---|---|
| Nano-magnetic MOF | Fe3O4@MIL-101(Cr)-N(CH2PO3)2 | Synthesis of pyrazolo[3,4-b]pyridines | Solvent-free conditions, high yield, easy magnetic separation, recyclability | nih.gov |
| Supported Metal Oxide | 2.5% V2O5/FAp | Synthesis of clockss.orgbohrium.comnih.govthiadiazolo[3,2-a]pyrimidines | Mild conditions, green solvent, rapid synthesis, catalyst reusability | rsc.org |
| Zeolites | Zeolite | Synthesis of 1,2,3-triazolo[4,5-b]pyridines | Facilitates cyclization reactions | researchgate.net |
| Heteropoly Acid Salt | Cs2H4PV3MoW8O40 | Biodiesel production | Bifunctional (esterification/transesterification), reusable, stable | mdpi.com |
Chemical Reactivity and Mechanistic Investigations of 5 Chloro 1 2 Oxazolo 4,5 B Pyridine
Reactivity Profile of the Chloro Substituent at Position 5
The chlorine atom at position 5 is a key functional group that significantly influences the reactivity of the entire molecule. Its electron-withdrawing nature and its position on the pyridine (B92270) ring make it susceptible to nucleophilic attack and reductive cleavage.
Reactivity towards Nucleophiles
The chloro group at position 5 of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). Pyridines with leaving groups at the 2 and 4-positions readily undergo substitution via an addition-elimination mechanism. quimicaorganica.org While position 5 is generally less reactive than positions 2 and 4, the presence of the fused electron-withdrawing oxazole (B20620) ring enhances the electrophilicity of the pyridine ring, facilitating nucleophilic attack.
Studies on analogous heterocyclic systems, such as 3-chloro-5-substituted-1,2,4-thiadiazoles, have demonstrated their high reactivity towards thiols, proceeding through a nucleophilic aromatic substitution pathway. nih.gov Similarly, the synthesis of related thiazolo[5,4-b]pyridines from chloronitropyridines and thioamides or thioureas involves the displacement of a chloro group by a sulfur nucleophile. researchgate.net
Based on these analogies, 5-Chloro- nih.govresearchgate.netoxazolo[4,5-b]pyridine (B1248351) is expected to react with a variety of nucleophiles.
Expected Reactivity with Nucleophiles:
| Nucleophile | Expected Product | Reaction Type |
| Amines (R-NH₂) | 5-Amino- nih.govresearchgate.netoxazolo[4,5-b]pyridine derivatives | Nucleophilic Aromatic Substitution |
| Thiols (R-SH) | 5-Thioether- nih.govresearchgate.netoxazolo[4,5-b]pyridine derivatives | Nucleophilic Aromatic Substitution |
| Alkoxides (R-O⁻) | 5-Alkoxy- nih.govresearchgate.netoxazolo[4,5-b]pyridine derivatives | Nucleophilic Aromatic Substitution |
The reaction mechanism likely involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the chloride ion to yield the substituted product. The rate of these reactions would be influenced by the nucleophilicity of the attacking species and the reaction conditions, such as temperature and solvent.
Participation in Reductive Dechlorination
Reductive dechlorination is a common reaction for aryl chlorides, often facilitated by transition metal catalysts or specific reducing agents. While direct studies on 5-Chloro- nih.govresearchgate.netoxazolo[4,5-b]pyridine are not extensively documented, the principles of reductive dechlorination of other chlorinated aromatic compounds are applicable. nih.govnih.gov
Mechanistically, these reactions can proceed through various pathways, including hydrogenolysis, where the C-Cl bond is cleaved and replaced by a C-H bond. This is often achieved using a catalyst such as palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or transfer hydrogenation reagents. Another approach involves mechanochemical reductive dechlorination using a base metal like magnesium in the presence of a proton donor. researchgate.net
Potential Reductive Dechlorination Methods:
| Reagents and Conditions | Expected Product |
| H₂, Pd/C, base | nih.govresearchgate.netoxazolo[4,5-b]pyridine |
| Mg, proton donor (e.g., amine), ball milling | nih.govresearchgate.netoxazolo[4,5-b]pyridine |
| Transfer hydrogenation (e.g., HCOOH, Et₃N), Pd catalyst | nih.govresearchgate.netoxazolo[4,5-b]pyridine |
Reactivity of thenih.govresearchgate.netOxazolo Ring System
The fused oxazole ring is a stable aromatic system, but under certain conditions, it can participate in ring-opening and ring-closing reactions. Its stability is also dependent on the reaction medium.
Ring-Opening and Ring-Closing Transformations
Ring-opening and ring-closing cascade (ROCC) mechanisms are known for isoxazole (B147169) and other five-membered heterocycles, leading to the formation of different ring systems. researchgate.net For instance, the base-promoted Boulton–Katritzky rearrangement of isoxazolo[4,5-b]pyridines leads to the formation of 3-hydroxy-2-(2-aryl nih.govresearchgate.netnih.govtriazol-4-yl)pyridines, demonstrating a ring-opening and rearrangement process. nih.gov
In the case of triazolopyridines, the triazole ring can be opened with loss of nitrogen using reagents like bromine or selenium dioxide, yielding substituted pyridines. psu.edu While the oxazole ring in 5-Chloro- nih.govresearchgate.netoxazolo[4,5-b]pyridine is generally more stable due to the lack of a labile N-N bond, harsh reaction conditions or specific reagents could potentially induce ring-opening. This might occur via cleavage of the C-O or C-N bond within the oxazole moiety.
Conversely, the synthesis of the oxazolo[4,5-b]pyridine skeleton itself is a ring-closing reaction, typically involving the condensation of a 2-amino-3-hydroxypyridine (B21099) derivative with a carboxylic acid or its equivalent.
Stability and Degradation Pathways in various conditions
The stability of the oxazolo[4,5-b]pyridine ring system is generally high under neutral conditions. However, it may be susceptible to degradation under strong acidic or basic conditions, potentially leading to hydrolysis and ring opening.
Studies on the thermal decomposition of related heterocyclic compounds, such as azidopyridines, indicate that the stability is influenced by the nature and position of substituents. researchgate.net While not directly comparable, this suggests that the chloro substituent and the fused ring structure will impact the thermal stability of 5-Chloro- nih.govresearchgate.netoxazolo[4,5-b]pyridine. Degradation at high temperatures could involve fragmentation of the heterocyclic rings.
Reactivity of the Pyridine Moiety
The pyridine ring in 5-Chloro- nih.govresearchgate.netoxazolo[4,5-b]pyridine is electron-deficient, a characteristic that is further enhanced by the fused oxazole ring and the chloro substituent. This electronic nature dictates its reactivity towards both electrophilic and nucleophilic reagents.
Electrophilic substitution on the pyridine ring is generally difficult and requires forcing conditions, with substitution typically occurring at the 3-position (relative to the pyridine nitrogen). slideshare.net In the case of 5-Chloro- nih.govresearchgate.netoxazolo[4,5-b]pyridine, the available positions on the pyridine ring are C-6 and C-7. The directing effects of the fused oxazole ring and the chloro group would influence the regioselectivity of any potential electrophilic attack.
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. While the chloro group at position 5 is the most likely site for nucleophilic substitution, as discussed earlier, attack on other positions of the pyridine ring is also a possibility, especially in the absence of a good leaving group. Studies on highly electrophilic nitroisoxazolo[4,3-b]pyridines have shown that they can undergo nucleophilic addition at the C-7 position. nih.gov This suggests that under certain conditions, the pyridine moiety of 5-Chloro- nih.govresearchgate.netoxazolo[4,5-b]pyridine could also be a target for nucleophiles.
Furthermore, the pyridine nitrogen can act as a nucleophile, for example, in quaternization reactions with alkyl halides.
Electrophilic and Nucleophilic Attack Patterns
The electronic landscape of the 5-Chloro- jubilantingrevia.comnih.govoxazolo[4,5-b]pyridine scaffold dictates its susceptibility to attack by electrophiles and nucleophiles. The pyridine ring is inherently electron-deficient, a characteristic that is further influenced by the fused oxazole moiety and the electronegative chlorine substituent.
Nucleophilic Attack: The most prominent site for nucleophilic attack is the carbon atom bearing the chlorine substituent (C5). Halogenated pyridines are known to undergo nucleophilic aromatic substitution (SNAr) reactions, and this reactivity is expected to be a key feature of 5-Chloro- jubilantingrevia.comnih.govoxazolo[4,5-b]pyridine. The electron-withdrawing nature of the pyridine nitrogen facilitates the addition of a nucleophile to the ring, stabilizing the negatively charged intermediate (a Meisenheimer-like complex) required for this pathway.
In related heterocyclic systems, such as 5-bromo-oxazolo[4,5-b]pyridine derivatives, the halogen at the C5 position has been shown to be susceptible to substitution. For instance, hydrolysis can replace the bromo group, and palladium-catalyzed cross-coupling reactions like the Heck reaction can be performed at this site, demonstrating its reactivity toward nucleophilic reagents and organometallic species. clockss.org Similarly, in other chloro-substituted pyridine analogs, the chlorine atom can be displaced by various N-nucleophiles. researchgate.net
Electrophilic Attack: The primary site for electrophilic attack on the 5-Chloro- jubilantingrevia.comnih.govoxazolo[4,5-b]pyridine molecule is the lone pair of electrons on the pyridine nitrogen atom (N4). This nitrogen atom imparts basic properties to the molecule, making it susceptible to protonation by acids to form a pyridinium (B92312) cation. researchgate.netresearchgate.net This fundamental reaction is the simplest form of electrophilic attack. Reactions with other electrophiles, such as alkylating or acylating agents, would also be expected to occur at this nitrogen atom.
Electrophilic substitution on the pyridine ring itself is generally difficult due to its electron-deficient character, a feature that is intensified by the fused oxazole ring. If such a reaction were to occur under forcing conditions, the directing effects of the fused ring and the existing chloro-substituent would determine the position of substitution.
N-Oxidation and Quaternization
N-oxidation and quaternization are specific examples of electrophilic attack at the pyridine nitrogen atom. These reactions are characteristic of pyridine and its derivatives.
N-Oxidation: The pyridine nitrogen in the oxazolo[4,5-b]pyridine scaffold can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA). mdpi.com While specific studies on the N-oxidation of 5-Chloro- jubilantingrevia.comnih.govoxazolo[4,5-b]pyridine are not extensively documented in the literature, this reaction is a well-established method for modifying the electronic properties of the pyridine ring in related systems. mdpi.com The resulting N-oxide can significantly alter the reactivity of the heterocyclic system, potentially activating the ring for other transformations.
Quaternization: Quaternization involves the alkylation of the pyridine nitrogen atom with an alkyl halide (e.g., methyl iodide) to form a quaternary pyridinium salt. This reaction is a fundamental process for pyridine-containing heterocycles. The lone pair on the N4 nitrogen of 5-Chloro- jubilantingrevia.comnih.govoxazolo[4,5-b]pyridine is available for nucleophilic attack on the electrophilic carbon of an alkyl halide. The formation of a positively charged pyridinium ion modifies the solubility, electronic properties, and biological activity of the parent molecule. Detailed experimental studies on the quaternization of this specific compound are not readily available in the scientific literature.
Reaction Kinetics and Mechanistic Pathways
A thorough understanding of a compound's reactivity requires detailed investigation into the rates of its reactions and the step-by-step pathways through which they occur.
Experimental Determination of Reaction Rates
The experimental determination of reaction rates provides quantitative insight into the chemical reactivity of a compound. Techniques such as spectroscopy (UV-Vis, NMR) can be used to monitor the concentration of reactants and products over time to establish rate laws and calculate rate constants. mdpi.com
A review of the current scientific literature indicates a lack of specific studies focused on the experimental determination of reaction rates for 5-Chloro- jubilantingrevia.comnih.govoxazolo[4,5-b]pyridine. For related processes, such as the chlorination of 2-aminopyridine, kinetic studies have shown that the rate of the initial monochlorination (k₁) is significantly greater than the rate of the subsequent dichlorination (k₂), allowing for selective synthesis under specific conditions. google.com However, analogous kinetic data for reactions involving 5-Chloro- jubilantingrevia.comnih.govoxazolo[4,5-b]pyridine have not been reported.
Identification and Characterization of Reaction Intermediates
The identification of transient species, or reaction intermediates, is crucial for elucidating the detailed mechanism of a chemical reaction. These intermediates can be detected and characterized using various spectroscopic methods or trapping experiments.
For nucleophilic aromatic substitution reactions, a key intermediate is the Meisenheimer complex. In the context of 5-Chloro- jubilantingrevia.comnih.govoxazolo[4,5-b]pyridine reacting with a nucleophile, this would involve the formation of a negatively charged intermediate where the nucleophile has added to the C5 carbon, with the charge delocalized across the ring system. However, direct experimental observation and characterization of reaction intermediates for transformations involving 5-Chloro- jubilantingrevia.comnih.govoxazolo[4,5-b]pyridine are not available in the published literature.
Computational and Theoretical Studies of 5 Chloro 1 2 Oxazolo 4,5 B Pyridine
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Elucidation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of heterocyclic systems. researchgate.net DFT methods are employed to optimize the molecular geometry and calculate electronic properties and reactivity descriptors. researchgate.net For the broader class of triazolopyridines and related fused-ring systems, theoretical calculations are often performed using methods like B3LYP with basis sets such as 6-31G or 6-311G to achieve a balance between accuracy and computational cost. mdpi.comsuperfri.orgnih.gov These studies provide a foundational understanding of the molecule's behavior at a quantum level.
Molecular orbital (MO) theory is crucial for describing the electronic behavior of molecules. youtube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). wikipedia.orgwikipedia.org These orbitals are key to understanding chemical reactivity, as the HOMO is the primary electron donor and the LUMO is the primary electron acceptor. mdpi.comwikipedia.org
| Property | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Region of the molecule most likely to donate electrons in a reaction. mdpi.com |
| LUMO | Lowest Unoccupied Molecular Orbital | Region of the molecule most likely to accept electrons in a reaction. mdpi.com |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability; a smaller gap often implies higher reactivity. wikipedia.org |
This interactive table summarizes the key aspects of Frontier Molecular Orbital theory.
The distribution of electron density within a molecule is fundamental to its interactions with other molecules. Electrostatic potential (ESP) maps are visual tools that illustrate the charge distribution on the molecule's surface. researchgate.netresearchgate.net These maps use a color scale where red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net
For pyridine-containing heterocycles, the nitrogen atoms are often the most negatively charged, making them likely sites for interactions with positively charged species or hydrogen bond donors. mdpi.com DFT calculations can provide Mulliken atomic charges, quantifying the partial charge on each atom and identifying the most electronegative and electropositive sites within the 5-Chloro- wisdomlib.orgresearchgate.netoxazolo[4,5-b]pyridine (B1248351) structure. mdpi.com This information is vital for predicting intermolecular interactions, such as those with biological receptors. researchgate.net
Prediction of Spectroscopic Properties and Conformational Analysis
Theoretical methods are widely used to predict spectroscopic data, which can then be compared with experimental results for structure validation. DFT calculations can predict vibrational frequencies (FT-IR and Raman spectra) and electronic transitions (UV-Vis spectra). nih.govnih.govresearchgate.net Time-dependent DFT (TD-DFT) is specifically used to calculate excited states and predict UV-Vis absorption spectra, identifying the electronic transitions involved. nih.govmdpi.com
Conformational analysis, which studies the different spatial arrangements of atoms in a molecule, can also be performed computationally. beilstein-journals.org While the fused ring system of 5-Chloro- wisdomlib.orgresearchgate.netoxazolo[4,5-b]pyridine is largely planar, computational methods can determine the most stable conformation and identify any slight deviations from planarity, which may be influenced by substituents or crystal packing forces. beilstein-journals.orgnih.gov For example, in a related crystal structure, the fused pyridine (B92270) and isoxazole (B147169) rings were found to be nearly planar. nih.gov
Theoretical Studies on Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the potential energy surface of a reaction. This allows for the determination of activation energies and reaction kinetics, providing a deeper understanding of why certain products are favored.
For related heterocyclic systems, quantum chemical calculations have been used to study mechanisms like [3+2] cycloadditions. dntb.gov.ua These studies can establish whether a reaction is thermodynamically favorable and kinetically feasible. The analysis of kinetic parameters can predict regioselectivity, often finding that product formation is controlled by steric effects rather than local electronic interactions. dntb.gov.ua Such theoretical investigations can elucidate whether a reaction proceeds through a concerted, one-step mechanism or involves intermediates. dntb.gov.ua
Molecular Modeling and Docking Methodologies for Ligand-Target Interactions (Methodological Focus)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.netmdpi.com This methodology is central to drug discovery for predicting the binding affinity and mode of interaction between a potential drug and its biological target. researchgate.netnih.gov
The process typically involves:
Preparation of Receptor and Ligand: Obtaining the 3D structures of the target protein (often from a database like the Protein Data Bank) and the ligand (e.g., an oxazolo[4,5-b]pyridine derivative). The ligand's geometry is often optimized using methods like DFT. researchgate.net
Docking Simulation: Using software like AutoDock Vina or Glide, the ligand is placed into the binding site of the receptor in various conformations. researchgate.netresearchgate.net The program then scores these poses based on a scoring function that estimates the binding free energy. mdpi.com
Analysis of Results: The top-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the active site. waocp.orgsemanticscholar.org
For oxazolo[4,5-b]pyridine and its analogs, docking simulations have been used to suggest potential biological targets like the urease enzyme or glycogen (B147801) synthase kinase-3β (GSK-3β). researchgate.netnih.gov These studies are often followed by molecular dynamics (MD) simulations, which model the movement of the ligand-receptor complex over time to assess its stability and confirm the integrity of the predicted interactions. researchgate.netwaocp.org
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Oxazolo[4,5-b]pyridine Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. wisdomlib.org The goal is to develop a predictive model that can estimate the activity of new, unsynthesized compounds. nih.govdmed.org.ua
A typical QSAR study involves these steps:
Data Set Collection: A series of oxazolo[4,5-b]pyridine derivatives with experimentally measured biological activity (e.g., antifungal IC50 values) is compiled. wisdomlib.orgnih.gov
Descriptor Calculation: A large number of numerical parameters, or "descriptors," are calculated for each molecule. These can describe topological, electronic, or steric properties. wisdomlib.org
Model Development: Statistical techniques, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates a subset of the descriptors with the observed biological activity. wisdomlib.orgnih.govmdpi.com
Model Validation: The predictive power of the QSAR model is rigorously tested using statistical methods, often involving an external set of compounds not used in model development. mdpi.com
For oxazolo[4,5-b]pyridine derivatives studied as antifungal agents, QSAR models have highlighted the importance of specific topological and connectivity descriptors in determining their activity. wisdomlib.org These models serve as valuable tools in drug design, enabling the in-silico screening of virtual libraries to prioritize compounds for synthesis and testing. wisdomlib.orgdmed.org.ua
| Descriptor Type | Example | Information Provided |
| Topological | Connectivity Indices (e.g., X1) | Describes the branching and connectivity of the molecular skeleton. wisdomlib.org |
| Electronic | Dipole Moment | Relates to the polarity and charge distribution of the molecule. |
| Steric/Geometrical | Molecular Surface Area (MSD) | Describes the size and shape of the molecule. wisdomlib.org |
| Indicator | Indicator Variables (e.g., IX) | Denotes the presence or absence of a specific structural feature or substituent. wisdomlib.org |
This interactive table outlines common descriptor types used in QSAR studies for compounds like oxazolo[4,5-b]pyridine derivatives.
Advanced Structural Elucidation and Characterization Methodologies
X-Ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a solid-state crystalline lattice. For 5-Chloro- researchgate.netnih.govoxazolo[4,5-b]pyridine (B1248351), obtaining a suitable single crystal would allow for the unambiguous determination of its molecular geometry, including bond lengths, bond angles, and the planarity of the fused heterocyclic ring system.
While specific crystallographic data for 5-Chloro- researchgate.netnih.govoxazolo[4,5-b]pyridine is not widely reported in publicly accessible databases, the application of this technique would yield critical structural information. The expected data would confirm the fused researchgate.netnih.govoxazolo[4,5-b]pyridine core and the specific position of the chlorine atom.
The study of crystal packing reveals how individual molecules of a compound arrange themselves to form a stable, repeating lattice. This arrangement is governed by a network of non-covalent intermolecular interactions. nih.gov In the case of 5-Chloro- researchgate.netnih.govoxazolo[4,5-b]pyridine, analysis of its crystal structure would likely reveal several key interactions, such as:
Halogen Bonding: The chlorine atom on the pyridine (B92270) ring could act as a halogen bond donor, interacting with electronegative atoms like the nitrogen or oxygen atoms of neighboring molecules.
C-H···N and C-H···O Hydrogen Bonds: Weak hydrogen bonds involving the aromatic C-H groups and the nitrogen or oxygen atoms could further stabilize the crystal packing arrangement.
These interactions collectively dictate the macroscopic properties of the crystalline solid, including its melting point and solubility. The analysis of similar heterocyclic structures shows that molecules often connect to form one-dimensional strips or more complex three-dimensional networks through these varied interactions. nih.govmdpi.com
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties. A comprehensive polymorphism study for 5-Chloro- researchgate.netnih.govoxazolo[4,5-b]pyridine, which would typically be initiated after an initial crystal structure is determined, would involve crystallizing the compound under a wide range of conditions (e.g., different solvents, temperatures, and pressures) to identify any potential alternative packing arrangements. Each new polymorph would be characterized by techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm its unique structure and thermal properties. To date, no specific polymorphism studies for 5-Chloro- researchgate.netnih.govoxazolo[4,5-b]pyridine have been reported in the scientific literature.
Advanced Nuclear Magnetic Resonance (NMR) Techniques
While 1D NMR (¹H and ¹³C) provides fundamental information about the chemical environment of atoms, advanced 2D NMR techniques are indispensable for the complete and unambiguous assignment of all signals and the elucidation of complex molecular structures. mdpi.com These methods reveal through-bond and through-space correlations between nuclei.
For 5-Chloro- researchgate.netnih.govoxazolo[4,5-b]pyridine, a suite of 2D NMR experiments would be employed to confirm its structure in solution. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH). sdsu.edu For this molecule, COSY would reveal the connectivity between the adjacent protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH). princeton.edu This is a powerful tool for assigning carbon resonances based on their known proton assignments. researchgate.netsdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically ²JCH and ³JCH). princeton.edu HMBC is crucial for identifying connectivity across quaternary (non-protonated) carbons and for piecing together different fragments of a molecule. sdsu.edu For the title compound, it would show correlations from the pyridine protons to the carbon atoms in the oxazole (B20620) ring, confirming the fused structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, regardless of whether they are connected through bonds. utoronto.ca This is particularly useful for determining stereochemistry and conformation. In a rigid aromatic system like this, NOESY can help to confirm assignments by showing correlations between nearby protons.
The following table illustrates the expected correlations that would be observed in 2D NMR spectra for the unambiguous assignment of 5-Chloro- researchgate.netnih.govoxazolo[4,5-b]pyridine.
| Proton (Hypothetical δH) | COSY Correlations (with H at δH) | HSQC Correlations (with C at δC) | HMBC Correlations (with C at δC) |
| H-A | H-B | C-A | C-B, C-C, C-D |
| H-B | H-A | C-B | C-A, C-D |
| H-C | None | C-C | C-A, C-D, C-E |
Note: This table is illustrative. Actual chemical shifts (δ) and specific correlations depend on experimental conditions and the true electronic structure.
Solid-State NMR (ssNMR) spectroscopy is a powerful technique for characterizing materials in their solid form, providing information that is complementary to X-ray crystallography. nih.gov It is particularly valuable for studying materials that are amorphous, poorly crystalline, or when investigating different polymorphs. For 5-Chloro- researchgate.netnih.govoxazolo[4,5-b]pyridine, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS) experiments could be used. The number of distinct signals in the ssNMR spectrum corresponds to the number of crystallographically inequivalent atoms in the asymmetric unit, making it a key tool for identifying polymorphism. nih.gov No solid-state NMR studies have been specifically reported for this compound.
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a compound's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For 5-Chloro- researchgate.netnih.govoxazolo[4,5-b]pyridine (C₆H₃ClN₂O), HRMS would be used to confirm that the experimentally measured mass corresponds to the theoretical mass, thereby verifying its elemental composition.
Further analysis using tandem mass spectrometry (MS/MS) involves inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. This provides valuable information about the compound's structure and stability. sapub.org While a detailed experimental fragmentation study has not been published, a plausible fragmentation pathway can be proposed based on the known stability of heterocyclic rings.
A hypothetical fragmentation pathway for 5-Chloro- researchgate.netnih.govoxazolo[4,5-b]pyridine might involve:
Initial loss of a stable neutral molecule, such as carbon monoxide (CO), from the oxazole ring.
Subsequent cleavage of the resulting ring system, potentially involving the loss of a chlorine radical (Cl•) or hydrogen cyanide (HCN).
The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be observable for all chlorine-containing fragments, serving as a key diagnostic tool.
The following table outlines a plausible, though hypothetical, fragmentation pattern.
| m/z (for ³⁵Cl) | Proposed Fragment | Plausible Loss from Parent Ion |
| 153.99 | [C₆H₃ClN₂O]⁺ | (Molecular Ion) |
| 125.99 | [C₅H₃ClN₂]⁺ | CO |
| 99.01 | [C₄H₂ClN]⁺ | CO, HCN |
| 90.98 | [C₅H₃N₂]⁺ | CO, Cl• |
Note: This table represents a theoretical pathway. Actual fragmentation is complex and dependent on the ionization method and energy.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structures by identifying the functional groups present within a molecule. For 5-Chloro- rsc.orgcore.ac.ukoxazolo[4,5-b]pyridine, these spectroscopic methods provide detailed insights into the characteristic vibrational modes of its constituent rings and substituent groups. Although specific experimental spectra for this exact compound are not widely published, a comprehensive analysis can be constructed based on theoretical calculations and experimental data from structurally related compounds, such as chloro-substituted pyridines and oxazolopyridine derivatives. rsc.orgderpharmachemica.comnih.gov
The vibrational modes of 5-Chloro- rsc.orgcore.ac.ukoxazolo[4,5-b]pyridine can be categorized based on the principal functional groups and structural features: the pyridine ring, the oxazole ring, the carbon-chlorine bond, and the aromatic carbon-hydrogen bonds.
Aromatic C-H Vibrations: The stretching vibrations of the C-H bonds on the pyridine ring typically appear in the region of 3100-3000 cm⁻¹. researchgate.net These bands are often of weak to medium intensity in the IR spectrum. The in-plane and out-of-plane bending vibrations for the C-H bonds are expected in the ranges of 1300-1000 cm⁻¹ and 900-675 cm⁻¹, respectively. The precise positions of these bands are sensitive to the substitution pattern on the aromatic ring.
Pyridine Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine ring are characteristic and typically observed in the 1600-1400 cm⁻¹ region. researchgate.netresearchgate.net These absorptions are usually strong in both IR and Raman spectra and are indicative of the aromatic character of the ring. Ring breathing vibrations, which involve the symmetric expansion and contraction of the entire ring, also give rise to characteristic bands, often in the fingerprint region below 1000 cm⁻¹.
Oxazole Ring Vibrations: The oxazole ring possesses its own set of characteristic vibrations. The C=N stretching vibration within the oxazole moiety is expected to appear in the 1680-1620 cm⁻¹ range. The C-O-C stretching vibrations of the oxazole ring are also a key diagnostic feature, typically giving rise to strong bands in the 1250-1020 cm⁻¹ region of the IR spectrum.
C-Cl Vibrations: The presence of the chlorine atom at the 5-position of the pyridine ring introduces a C-Cl stretching vibration. This mode is generally observed in the range of 800-600 cm⁻¹ in the IR spectrum. The position of this band can be influenced by the electronic environment of the aromatic ring.
Detailed Research Findings:
Computational studies, often employing Density Functional Theory (DFT), have been instrumental in assigning the vibrational modes of related heterocyclic compounds. derpharmachemica.comnih.gov For instance, studies on 2-amino-5-chloropyridine (B124133) have provided detailed assignments for the vibrational frequencies, which can be extrapolated to predict the spectrum of 5-Chloro- rsc.orgcore.ac.ukoxazolo[4,5-b]pyridine. nih.gov These computational approaches allow for the visualization of the normal modes of vibration and the calculation of their corresponding frequencies and intensities in both IR and Raman spectra.
The effect of chlorination on the vibrational modes of pyridine has been a subject of detailed investigation. rsc.org The introduction of a chlorine atom can lead to a shift in the frequencies of the ring vibrations due to its mass and electronic effects. Natural Bond Orbital (NBO) analysis in these studies reveals changes in intramolecular charge delocalization, which in turn affects the bond strengths and vibrational frequencies of the pyridine ring. rsc.org
Based on these principles and findings from related research, the expected vibrational frequencies for 5-Chloro- rsc.orgcore.ac.ukoxazolo[4,5-b]pyridine are summarized in the following tables.
Table 1: Predicted Infrared (IR) Vibrational Frequencies and Assignments for 5-Chloro- rsc.orgcore.ac.ukoxazolo[4,5-b]pyridine
| Frequency Range (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Weak-Medium | Aromatic C-H Stretching |
| 1680 - 1620 | Medium-Strong | Oxazole C=N Stretching |
| 1600 - 1400 | Strong | Pyridine C=C and C=N Stretching |
| 1300 - 1000 | Medium | Aromatic C-H In-plane Bending |
| 1250 - 1020 | Strong | Oxazole C-O-C Stretching |
| 900 - 675 | Medium-Strong | Aromatic C-H Out-of-plane Bending |
| 800 - 600 | Medium-Strong | C-Cl Stretching |
Table 2: Predicted Raman Vibrational Frequencies and Assignments for 5-Chloro- rsc.orgcore.ac.ukoxazolo[4,5-b]pyridine
| Frequency Range (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretching |
| 1600 - 1400 | Strong | Pyridine C=C and C=N Stretching (Ring Breathing) |
| 1300 - 1000 | Medium | Aromatic C-H In-plane Bending |
| ~1000 | Strong | Symmetric Ring Breathing |
| 800 - 600 | Medium | C-Cl Stretching |
It is important to note that the actual experimental values may vary depending on the physical state of the sample (solid, liquid, or gas) and the specific instrumentation used for the measurement. However, the data presented in these tables, derived from a combination of theoretical predictions and experimental data from analogous compounds, provide a robust framework for the functional group analysis of 5-Chloro- rsc.orgcore.ac.ukoxazolo[4,5-b]pyridine using vibrational spectroscopy.
5 Chloro 1 2 Oxazolo 4,5 B Pyridine As a Privileged Scaffold in Chemical Discovery
Role in the Design and Synthesis of Compound Libraries
The 5-Chloro- nih.govnih.govoxazolo[4,5-b]pyridine (B1248351) scaffold serves as a valuable building block in the design and synthesis of compound libraries for high-throughput screening. Its utility lies in the predictable reactivity of the chlorine atom, which allows for a variety of synthetic transformations to introduce molecular diversity. The oxazolo[4,5-b]pyridine core itself is a bioisostere of purine, a key component of nucleic acids, suggesting its potential to interact with a wide range of biological targets that recognize purine-like structures.
The synthesis of compound libraries based on this scaffold often involves parallel synthesis techniques. Starting with the core 5-Chloro- nih.govnih.govoxazolo[4,5-b]pyridine, chemists can systematically introduce a wide array of substituents at the 5-position through reactions such as nucleophilic aromatic substitution. This allows for the rapid generation of a large number of analogs, each with unique physicochemical properties. The goal of such libraries is to explore the chemical space around the core scaffold to identify initial "hits" in biological screens. These hits can then be further optimized to develop lead compounds.
Scaffold Diversity and Structural Analogue Generation
The generation of structural analogs from the 5-Chloro- nih.govnih.govoxazolo[4,5-b]pyridine scaffold is a key strategy for exploring structure-activity relationships (SAR). The inherent features of this scaffold provide multiple avenues for diversification. The chlorine atom at the 5-position is a primary site for modification, allowing for the introduction of various functional groups through cross-coupling reactions or nucleophilic substitutions. These modifications can modulate the compound's size, shape, lipophilicity, and hydrogen bonding capacity, all of which are critical for biological activity.
Furthermore, the oxazolo[4,5-b]pyridine ring system itself can be modified. For instance, the oxazole (B20620) ring can be opened and re-closed to introduce different substituents or to alter the ring size, leading to novel heterocyclic systems. The pyridine (B92270) ring can also be functionalized at other positions, provided that selective synthetic methods are available. This multi-faceted approach to analog generation allows for a thorough exploration of the chemical space surrounding the core scaffold, increasing the probability of discovering compounds with improved potency, selectivity, and pharmacokinetic properties. The synthesis of substituted oxazolo[4,5-b]pyridine derivatives has been a subject of research, indicating the accessibility of this scaffold for creating diverse analogs. crossref.org
Strategies for Lead Compound Identification via Scaffold Hopping (Conceptual)
Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core molecular framework of a known active compound with a different scaffold while retaining the original's key pharmacophoric features. This approach can lead to the discovery of novel intellectual property, improved pharmacological properties, and alternative synthetic routes. The 5-Chloro- nih.govnih.govoxazolo[4,5-b]pyridine scaffold can be conceptually employed in scaffold hopping strategies in several ways.
One approach is to use it as a replacement for other bicyclic heteroaromatic scaffolds in known drug molecules. For example, if a series of quinoline-based inhibitors of a particular enzyme is known, one could computationally or synthetically replace the quinoline (B57606) core with the 5-Chloro- nih.govnih.govoxazolo[4,5-b]pyridine scaffold. The goal would be to maintain the spatial arrangement of key binding groups while introducing the novel physicochemical properties of the oxazolopyridine system. This could lead to improved binding affinity, selectivity, or metabolic stability. A successful scaffold hopping exercise can result in a preclinical candidate with improved properties. dundee.ac.uk
Conversely, if a compound containing the 5-Chloro- nih.govnih.govoxazolo[4,5-b]pyridine scaffold is identified as a hit, scaffold hopping can be used to explore alternative core structures. This can be particularly useful if the initial scaffold has undesirable properties, such as poor solubility or metabolic instability. By identifying other scaffolds that can present the same pharmacophoric groups in a similar orientation, it may be possible to overcome these liabilities while retaining or even improving biological activity. A series of novel oxazolo[5,4-d]pyrimidines, for instance, were designed using a scaffold hopping strategy. nih.govresearchgate.net
Application in Fragment-Based Drug Discovery (FBDD) (Conceptual)
Fragment-based drug discovery (FBDD) is a drug discovery paradigm that starts with the identification of low-molecular-weight compounds ("fragments") that bind to a biological target. mdpi.com These fragments are then grown or linked together to create more potent, lead-like molecules. The 5-Chloro- nih.govnih.govoxazolo[4,5-b]pyridine scaffold, or fragments derived from it, is conceptually well-suited for FBDD.
A fragment library could be designed to include the core oxazolo[4,5-b]pyridine ring system with minimal substitution. The inherent planarity and defined geometry of this scaffold make it an attractive starting point for fragment screening. If a fragment containing this scaffold is found to bind to a target protein, the chlorine atom at the 5-position provides a convenient handle for synthetic elaboration. medicinal chemists could use this position to "grow" the fragment into a larger, more potent molecule by adding substituents that interact with adjacent pockets on the protein surface. This process is often guided by structural biology techniques such as X-ray crystallography or NMR spectroscopy, which can reveal the binding mode of the fragment and suggest avenues for optimization. The use of key bond-forming reactions like nucleophilic aromatic substitution is routinely employed in FBDD to synthesize carbon-nitrogen and carbon-oxygen bonds. nih.gov
Mechanistic Biological Investigations of 5 Chloro 1 2 Oxazolo 4,5 B Pyridine Derivatives in Vitro
Target Identification and Validation Strategies
The initial step in understanding the mechanism of action for any bioactive compound is the identification of its molecular targets. For derivatives of the 5-Chloro- nih.govnih.govoxazolo[4,5-b]pyridine (B1248351) scaffold, target identification has been approached through a combination of methods including computational screening and assays with known biological targets based on structural similarities to other active compounds.
Research into structurally related oxazolo[5,4-b]pyridine (B1602731) derivatives has suggested potential anti-inflammatory activity through the targeting of enzymes like Prostaglandin synthase-2, as indicated by molecular docking studies. researchgate.net Furthermore, the oxazolo[4,5-b]pyridine framework has been explored for its potential as non-peptidic antagonists for receptors such as glycoprotein (B1211001) GPIIb/GPIIIa. clockss.org
Analogous fused pyridine (B92270) systems have shown significant activity against a range of well-validated drug targets. For instance, the thiazolo[5,4-b]pyridine (B1319707) scaffold, which is structurally similar to oxazolo[4,5-b]pyridine, has been used to develop potent inhibitors of various protein kinases, including c-KIT, phosphoinositide 3-kinase (PI3K), and epidermal growth factor receptor (EGFR). nih.govmdpi.comnih.gov Other related heterocyclic compounds, such as oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles, have been identified as inhibitors of Glycogen (B147801) Synthase Kinase-3β (GSK-3β). nih.gov These findings suggest that kinases are a probable and important class of targets for 5-Chloro- nih.govnih.govoxazolo[4,5-b]pyridine derivatives as well. Additionally, a series of oxazolo[4,5-b]pyridines were identified as novel activators of SIRT1, an NAD+-dependent protein deacetylase involved in metabolic regulation. researchgate.net
Enzyme Binding and Inhibition Mechanisms (In Vitro)
In vitro enzymatic assays are crucial for confirming target engagement and quantifying the inhibitory potency of new compounds. While specific data for 5-Chloro- nih.govnih.govoxazolo[4,5-b]pyridine derivatives are emerging, extensive research on analogous structures provides a strong basis for their potential enzyme inhibition mechanisms.
Derivatives of the closely related thiazolo[5,4-b]pyridine scaffold have demonstrated potent, nanomolar inhibition of several PI3K isoforms (α, γ, δ). mdpi.comnih.gov For example, compound 19a (a 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine) exhibited an IC50 of 3.6 nM against PI3Kα. mdpi.com Similarly, novel thiazolo[5,4-b]pyridine derivatives have been developed as c-KIT inhibitors capable of overcoming resistance to existing drugs like imatinib. nih.gov One such derivative, 6r , showed significant enzymatic inhibitory activity against a resistant c-KIT double mutant (IC50 = 4.77 μM). nih.gov
Other pyridine-fused heterocycles have also shown potent enzyme inhibition. A series of nih.govnih.govnih.govtriazolo[1,5-a]pyridine derivatives were found to inhibit 14α-demethylase, a key enzyme in the sterol biosynthesis pathway. nih.gov Furthermore, oxazolo[4,5-b]pyridine-2-one based compounds have been identified as effective GSK-3β inhibitors, with the most active compound showing an IC50 value of 0.19 μM. nih.gov In silico studies have also pointed towards Prostaglandin synthase-2 and the malarial enzyme falcipain-2 as potential targets for oxazolo[5,4-b]pyridine and nih.govmdpi.comnih.govtriazolo[4,3-a]pyridine derivatives, respectively. researchgate.netmdpi.com
| Compound Scaffold | Target Enzyme | Key Derivative | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|---|
| Thiazolo[5,4-b]pyridine | PI3Kα | 19a | 3.6 nM | mdpi.com |
| Thiazolo[5,4-b]pyridine | c-KIT (V560G/D816V mutant) | 6r | 4.77 µM | nih.gov |
| Oxazolo[4,5-b]pyridine-2-one | GSK-3β | 4g | 0.19 µM | nih.gov |
| nih.govnih.govnih.govtriazolo[1,5-a]pyridine | 14α-demethylase | Compound 16 | Activity Confirmed | nih.gov |
| Oxazolo[5,4-b]pyridine | Prostaglandin synthase-2 | Compounds 11-14b | High Binding Affinity (Docking) | researchgate.net |
Receptor Binding and Modulation Studies (In Vitro)
Investigations into the oxazolo[4,5-b]pyridine framework have included its potential to modulate receptor function. Specifically, research has been directed toward developing derivatives as non-peptidic antagonists of the glycoprotein GPIIb/GPIIIa receptor, a key player in platelet aggregation. clockss.org This line of inquiry involves synthesizing molecules with both acidic and basic functionalities appended to the core heterocycle to mimic the binding characteristics of natural ligands. clockss.org While detailed binding affinity data from radioligand displacement assays for 5-Chloro- nih.govnih.govoxazolo[4,5-b]pyridine derivatives are not extensively published, the synthetic strategies employed highlight a clear intent to target this receptor class.
Protein-Ligand Interaction Analysis (Biophysical Methods)
Understanding the precise molecular interactions between a ligand and its protein target is fundamental to elucidating its mechanism of action. A variety of biophysical techniques, complemented by in silico molecular docking, are employed for this purpose. researchgate.netdntb.gov.uanih.gov
Molecular docking studies have been instrumental in predicting how these heterocyclic compounds fit into the active sites of their target proteins. For thiazolo[5,4-b]pyridine-based kinase inhibitors, docking analyses revealed that the N-heterocyclic core fits into the ATP binding pocket, forming critical hydrogen bond interactions with hinge region residues like Val851 in PI3Kα. mdpi.comnih.gov In some cases, the nitrogen atom of the pyridine ring is a key hinge-binding motif. nih.gov Docking of a trypanocidal nih.govnih.govnih.govtriazolo[1,5-a]pyridine derivative into the active site of 14α-demethylase also supported its role as an inhibitor of this enzyme. nih.gov
These computational predictions are often substantiated by biophysical methods such as UV-vis spectroscopy, fluorescence spectroscopy, and circular dichroism, which can confirm binding and provide thermodynamic and kinetic data. nih.govmdpi.com For example, these techniques can be used to determine binding affinity, stoichiometry, and whether binding induces conformational changes in the target protein. nih.govmdpi.com
Cellular Pathway Modulation and Signaling Investigations (Cell-Based Assays, Mechanistic Focus)
To move from molecular targets to cellular effects, cell-based assays are indispensable. These assays help to confirm that the inhibition of a specific target translates into the modulation of a cellular signaling pathway and a measurable phenotypic outcome.
Derivatives of scaffolds related to 5-Chloro- nih.govnih.govoxazolo[4,5-b]pyridine have demonstrated significant effects on cellular pathways in vitro. For instance, the inhibition of 14α-demethylase by nih.govnih.govnih.govtriazolo[1,5-a]pyridine derivatives leads to a disruption of the sterol biosynthesis pathway, which in turn prevents cell proliferation by inducing cell cycle arrest at the G2/M phase, ultimately leading to cell death. nih.gov
In the context of cancer, kinase-inhibiting thiazolo[5,4-b]pyridine derivatives have been shown to attenuate the proliferation of cancer cells by blocking downstream signaling from targets like c-KIT. nih.gov This blockade induces apoptosis and cell cycle arrest. nih.gov Similarly, certain 3-substituted aminoisoxazolo[5,4-b]pyridines have shown potent cytotoxic activity against various human and mouse tumor cell lines, indicating their ability to interfere with critical cell survival and proliferation pathways. nih.gov Specifically, compounds 3-chloroacetylaminoisoxazolo[5,4-b]pyridine and 3-(2-bromopropionylamino)isoxazolo[5,4-b]pyridine displayed inhibitory dose 50% (ID50) values within the range considered significant for synthetic agents (<4 µg/ml). nih.gov
| Compound Scaffold | Cellular Effect | Mechanism | Cell Line(s) | Key Derivative(s) | Reference |
|---|---|---|---|---|---|
| Thiazolo[5,4-b]pyridine | Anti-proliferative | Blockade of c-KIT signaling, apoptosis, cell cycle arrest | GIST-T1, HMC1.2 | 6r | nih.gov |
| nih.govnih.govnih.govtriazolo[1,5-a]pyridine | Anti-proliferative, Cell Death | Inhibition of sterol biosynthesis, G2/M cell cycle arrest | Trypanosoma cruzi epimastigotes | Compound 16 | nih.gov |
| Aminoisoxazolo[5,4-b]pyridine | Cytotoxic | Interference with cell proliferation | Various human and mouse tumor lines | V, VI | nih.gov |
| Triazolopyridine | Anti-proliferative, Apoptosis | BRD4 inhibition | MV4-11 | 12m | nih.gov |
Structure-Activity Relationship (SAR) Studies for Biological Mechanism Elucidation
Structure-activity relationship (SAR) studies are essential for optimizing lead compounds and for understanding which parts of a molecule are critical for its biological activity. By systematically modifying the chemical structure and observing the corresponding changes in potency, researchers can build a model of the pharmacophore.
For the analogous thiazolo[5,4-b]pyridine kinase inhibitors, SAR studies have revealed several key insights. The nature of the substituent on the thiazole (B1198619) ring is critical; for instance, a 3-(trifluoromethyl)phenyl group was found to confer moderate c-KIT inhibitory activity by fitting into a hydrophobic binding pocket. nih.gov Further exploration of this phenyl ring and other positions on the core scaffold led to compounds with significantly improved potency against both wild-type and mutant forms of the kinase. nih.gov In the development of PI3K inhibitors, a sulfonamide functionality and a pyridyl unit attached to the thiazolo[5,4-b]pyridine core were identified as crucial for high-potency inhibition. mdpi.comnih.gov Replacing the pyridyl moiety with a phenyl ring resulted in a significant drop in activity. mdpi.comnih.gov
SAR studies on nih.govmdpi.comnih.govtriazolo[4,3-a]pyridine sulfonamides as potential antimalarials involved creating a virtual library with three points of randomization to explore the optimal substitution pattern for inhibiting the target enzyme, falcipain-2. mdpi.com This systematic approach allowed for the identification of compounds with low micromolar activity.
Identification of Key Pharmacophoric Elements
From SAR studies, key pharmacophoric elements—the essential spatial arrangement of features necessary for biological activity—can be defined. For kinase inhibitors based on the thiazolo[5,4-b]pyridine and related scaffolds, the heterocyclic core itself is a primary pharmacophoric element. nih.govmdpi.com
Key elements often include:
A Hinge-Binding Motif: The nitrogen atoms within the fused pyridine ring system are frequently identified as key hydrogen bond acceptors that interact with the "hinge region" of the kinase ATP-binding site. For example, the 4-nitrogen of the thiazolo[5,4-b]pyridine scaffold serves this role in PI3K inhibitors. nih.gov
Hydrophobic Pockets: Specific substituents are chosen to occupy hydrophobic pockets within the target's active site, enhancing binding affinity. The 3-(trifluoromethyl)phenyl group in c-KIT inhibitors is a prime example. nih.gov
Hydrogen Bond Donors/Acceptors: Functional groups like sulfonamides can form additional crucial hydrogen bonds with the target protein, significantly contributing to the binding energy and potency, as seen with PI3K inhibitors. mdpi.comnih.gov
Pharmacophore modeling, often used in conjunction with virtual screening, helps to identify novel compounds that possess these key features. mdpi.comnih.gov For oxazolo[4,5-g]quinazolin-2(1H)-one derivatives targeting EGFR, a pharmacophore hypothesis was generated based on features like hydrogen bond acceptors and donors, and aromatic rings, which successfully guided the identification of active compounds. nih.gov This approach allows for the rational design of new derivatives of 5-Chloro- nih.govnih.govoxazolo[4,5-b]pyridine with potentially enhanced and specific biological activities.
Elucidation of Specific Binding Motifs
The elucidation of specific binding motifs is critical for understanding the molecular basis of the biological activity of 5-Chloro- smolecule.comresearchgate.netoxazolo[4,5-b]pyridine derivatives and for guiding rational drug design. While direct structural biology data for this specific scaffold are limited, analysis of closely related heterocyclic systems, such as thiazolo[5,4-b]pyridines and oxazolo[5,4-d]pyrimidines, provides valuable insights into potential binding interactions. Molecular docking and structure-activity relationship (SAR) studies on these analogs have revealed recurring binding patterns, particularly within the ATP-binding sites of protein kinases.
A common feature observed in related scaffolds is the role of the pyridine and oxazole (B20620) nitrogen atoms in forming key hydrogen bonds with the hinge region of kinases. nih.govnih.gov This interaction is a cornerstone for the affinity and selectivity of many kinase inhibitors. For instance, in studies of thiazolo[5,4-b]pyridine derivatives as phosphoinositide 3-kinase (PI3K) inhibitors, the scaffold fits into the ATP binding pocket, forming a crucial hydrogen bond with the backbone amide of Val851 in the hinge region. nih.gov Similarly, for inhibitors of ITK kinase, the nitrogen atoms of the thiazolo[5,4-b]pyridine core form hydrogen bonding contacts within the kinase hinge region. nih.gov
Beyond the core scaffold, substituents at various positions play a determining role in establishing additional interactions and securing the ligand in the binding pocket. Functional groups capable of acting as hydrogen bond donors or acceptors can engage with key residues. In one study, a sulfonamide group on a thiazolo[5,4-b]pyridine analog formed an important hydrogen bond with a lysine (B10760008) residue (Lys802) in the PI3Kα active site. nih.gov The 5-position of the pyridine ring is often a strategic site for modification to target different regions of the ATP-binding site. nih.gov Furthermore, molecular docking studies of oxazolo[5,4-b]pyridine derivatives with Prostaglandin synthase-2 have also indicated a high binding affinity, suggesting the scaffold's potential to interact effectively with enzyme active sites. researchgate.netmagritek.com
| Scaffold/Derivative | Protein Target | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|---|
| Thiazolo[5,4-b]pyridine | PI3Kα | Val851 | Hydrogen Bond (Hinge Region) | nih.gov |
| Thiazolo[5,4-b]pyridine | PI3Kα | Lys802 | Hydrogen Bond (via sulfonamide) | nih.gov |
| Thiazolo[5,4-b]pyridine | ITK Kinase | Hinge Region Residues | Hydrogen Bond | nih.gov |
| Oxazolo[5,4-d]pyrimidine | VEGFR-2 | ATP-Binding Site Residues | Binding Affinity Assessed | mdpi.com |
| Oxazolo[5,4-b]pyridine | Prostaglandin synthase-2 (COX-2) | Active Site Residues | Binding Affinity Assessed | researchgate.netmagritek.com |
Chemoproteomics and Target Deconvolution Methodologies
Identifying the specific protein targets of bioactive compounds like 5-Chloro- smolecule.comresearchgate.netoxazolo[4,5-b]pyridine derivatives is a major challenge in drug discovery. nih.gov Target deconvolution is essential for understanding the mechanism of action, predicting potential side effects, and enabling lead optimization. nih.govresearchgate.net Chemoproteomics has emerged as a powerful suite of technologies to identify protein-small molecule interactions directly in complex biological systems, such as cell lysates or even live cells. nih.govresearchgate.netnih.gov These approaches can be broadly categorized into probe-based and probe-free methods.
Probe-based strategies involve chemically modifying the compound of interest to incorporate a reactive or affinity handle.
Affinity-Based Protein Profiling (AfBP) : This classic approach involves immobilizing the 5-Chloro- smolecule.comresearchgate.netoxazolo[4,5-b]pyridine derivative onto a solid support, such as agarose (B213101) beads. researchgate.net This "bait" is then used to capture binding proteins ("prey") from a proteome extract. After washing away non-specific binders, the captured proteins are identified using mass spectrometry. researchgate.net
Photoaffinity Labeling (PAL) : In this technique, a photoreactive group (e.g., a diazirine) is incorporated into the structure of the derivative. researchgate.netchemrxiv.org Upon exposure to UV light, this group forms a highly reactive species that covalently crosslinks the compound to its direct binding partners. drugdiscoverychemistry.com This covalent bond allows for stringent purification steps before target identification, reducing the background of non-specific interactors. chemrxiv.org
Probe-free methodologies offer the significant advantage of studying the compound in its native, unmodified form, thereby avoiding potential artifacts introduced by chemical tags. nih.govnih.gov
Cellular Thermal Shift Assay (CETSA) : This method relies on the principle of ligand-induced thermal stabilization of target proteins. nih.gov Cells or cell lysates are treated with the 5-Chloro- smolecule.comresearchgate.netoxazolo[4,5-b]pyridine derivative and then heated across a temperature gradient. researchgate.net The binding of the compound stabilizes its target protein, increasing its resistance to heat-induced denaturation and aggregation. The soluble protein fraction at each temperature is then analyzed by mass spectrometry to identify proteins with increased thermal stability, which represent the compound's targets. nih.govresearchgate.net
Limited Proteolysis-Mass Spectrometry (LiP-MS) : This technique leverages the fact that ligand binding can alter a protein's conformation, which in turn changes its susceptibility to digestion by proteases. nih.gov By comparing the proteolytic peptide patterns of a proteome in the presence and absence of the drug, it is possible to identify proteins whose structures have been altered by binding, thus revealing them as targets. nih.gov
These chemoproteomic strategies provide an unbiased, proteome-wide approach to deconvolute the molecular targets of 5-Chloro- smolecule.comresearchgate.netoxazolo[4,5-b]pyridine derivatives, offering a crucial bridge from observed cellular phenotype to underlying molecular mechanism. nih.gov
| Methodology | Principle | Compound Modification | Key Advantages | Reference |
|---|---|---|---|---|
| Affinity-Based Protein Profiling (AfBP) | Immobilized "bait" compound captures "prey" binding proteins from lysate. | Required (Immobilization linker) | Well-established, widely used. | researchgate.net |
| Photoaffinity Labeling (PAL) | UV-induced covalent crosslinking of compound to its target. | Required (Photoreactive group) | Captures direct interactions; allows for stringent purification. | researchgate.netchemrxiv.orgdrugdiscoverychemistry.com |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Not Required | Probe-free; applicable in live cells and in vivo. | nih.govresearchgate.net |
| Limited Proteolysis-MS (LiP-MS) | Ligand binding causes conformational changes that alter protease accessibility. | Not Required | Probe-free; can provide information on binding site location. | nih.gov |
Future Research Directions and Emerging Paradigms for 5 Chloro 1 2 Oxazolo 4,5 B Pyridine
Integration with Artificial Intelligence and Machine Learning in Synthesis Prediction and Design
Machine learning models, particularly deep learning algorithms, can be trained on existing chemical libraries to design novel 5-Chloro- Current time information in Vancouver, CA.researchgate.netoxazolo[4,5-b]pyridine (B1248351) derivatives with desired physicochemical and biological properties. mdpi.com These models can predict structure-activity relationships (SAR) with increasing accuracy, guiding medicinal chemists toward the most promising candidates for synthesis and testing. mdpi.com This data-driven approach minimizes the trial-and-error nature of traditional chemical synthesis, making the process more efficient and cost-effective.
Table 1: Applications of AI/ML in the Synthesis and Design of Novel Compounds
| AI/ML Application | Description | Relevance to 5-Chloro- Current time information in Vancouver, CA.researchgate.netoxazolo[4,5-b]pyridine |
| Retrosynthesis Prediction | Algorithms predict possible synthetic pathways for a target molecule by working backward from the final product. | Can identify novel and more efficient routes to synthesize complex derivatives of the core scaffold. |
| Reaction Outcome Prediction | Models forecast the products and yields of a chemical reaction given the reactants, reagents, and conditions. mdpi.com | Optimizes reaction conditions for derivatization, improving yield and reducing waste. |
| De Novo Drug Design | Generative models create novel molecular structures with desired properties (e.g., high binding affinity to a target). | Enables the design of bespoke 5-Chloro- Current time information in Vancouver, CA.researchgate.netoxazolo[4,5-b]pyridine analogues for specific biological targets. |
| Property Prediction (QSAR) | Quantitative Structure-Activity Relationship models predict the biological activity or physicochemical properties of a molecule based on its structure. | Facilitates the rapid screening of virtual libraries of derivatives to prioritize candidates for synthesis. |
Advanced Catalytic Systems for Sustainable Derivatization
The future of synthesizing 5-Chloro- Current time information in Vancouver, CA.researchgate.netoxazolo[4,5-b]pyridine derivatives will heavily rely on the development of advanced and sustainable catalytic systems. nih.gov Traditional synthetic methods often require harsh reaction conditions and stoichiometric amounts of reagents, leading to significant waste generation. researchgate.net Modern catalysis research is focused on creating highly efficient and selective catalysts that can operate under mild conditions, utilize greener solvents, and be recycled and reused.
For the derivatization of the 5-Chloro- Current time information in Vancouver, CA.researchgate.netoxazolo[4,5-b]pyridine scaffold, transition-metal catalysis, photocatalysis, and biocatalysis are promising areas of exploration. acs.org For instance, palladium-catalyzed cross-coupling reactions could be further refined to introduce a wide range of functional groups at specific positions on the pyridine (B92270) ring with high precision. acs.org Visible-light photocatalysis offers a green alternative for C-H functionalization, avoiding the need for pre-functionalized starting materials. acs.org Furthermore, enzymatic catalysis presents an opportunity for highly stereoselective transformations, which is crucial for the synthesis of biologically active molecules.
Novel Biophysical Techniques for Elucidating Target Interactions
A deeper understanding of the molecular interactions between 5-Chloro- Current time information in Vancouver, CA.researchgate.netoxazolo[4,5-b]pyridine derivatives and their biological targets is fundamental for rational drug design. The future in this area lies in the application of novel and high-resolution biophysical techniques to characterize these interactions in detail. mdpi.comnih.gov
Techniques such as cryo-electron microscopy (cryo-EM) will enable the visualization of ligand-protein complexes at near-atomic resolution, providing invaluable insights into the binding mode and conformational changes upon ligand binding. rsc.org Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) will continue to be essential for quantifying the kinetics and thermodynamics of binding events. escholarship.orgnih.gov Additionally, advanced NMR spectroscopy techniques, like saturation transfer difference (STD) NMR, can identify the specific parts of a ligand that are in close contact with its target protein. rsc.org The integration of these techniques will provide a comprehensive picture of the molecular recognition process, guiding the optimization of lead compounds. nih.gov
Exploration in New Material Science Applications (If Applicable and Non-Clinical)
While the primary focus for many heterocyclic compounds is in the life sciences, the unique electronic and photophysical properties of the oxazolopyridine scaffold suggest potential applications in material science. researchgate.net Future research could explore the utility of 5-Chloro- Current time information in Vancouver, CA.researchgate.netoxazolo[4,5-b]pyridine derivatives as building blocks for novel organic materials.
For example, derivatives with extended π-conjugated systems could be investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as fluorescent probes and sensors. researchgate.netmdpi.com The presence of the chlorine atom and the fused ring system can be exploited to tune the electronic properties and intermolecular packing of these materials, which are critical for their performance. Computational modeling will play a key role in predicting the material properties of designed derivatives before their synthesis.
Methodological Advancements in High-Throughput Screening for Mechanistic Insights
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large compound libraries. ufl.edu Future advancements in HTS will not only focus on increasing the throughput but also on extracting more detailed mechanistic information from the screening data. nih.gov For 5-Chloro- Current time information in Vancouver, CA.researchgate.netoxazolo[4,5-b]pyridine, this means moving beyond simple activity readouts to more sophisticated assays that can probe the mechanism of action of hit compounds.
The development of high-content screening (HCS) platforms, which combine automated microscopy with sophisticated image analysis, will allow for the simultaneous measurement of multiple cellular parameters. This can provide insights into the effects of a compound on cell morphology, protein localization, and other cellular processes. Furthermore, combining HTS with biophysical methods in a more integrated fashion will enable the early validation of direct target engagement, helping to differentiate true hits from artifacts. nih.gov
Development of Advanced Computational Models for Predicting Reactivity and Interactions
Computational chemistry is an indispensable tool in modern chemical research. The future will see the development of even more powerful and accurate computational models for predicting the reactivity and interactions of molecules like 5-Chloro- Current time information in Vancouver, CA.researchgate.netoxazolo[4,5-b]pyridine. researchgate.net
Quantum mechanics (QM) calculations will be used to predict reaction barriers and elucidate reaction mechanisms with high accuracy, guiding the design of new synthetic routes. github.com Molecular dynamics (MD) simulations will provide a dynamic view of how derivatives of this scaffold interact with biological macromolecules, revealing the key interactions that determine binding affinity and selectivity. nih.gov Furthermore, the development of multiscale models that combine quantum mechanics and molecular mechanics (QM/MM) will allow for the study of enzymatic reactions and other complex biological processes involving this compound. The incorporation of machine learning into these models will further enhance their predictive power and computational efficiency. nih.govnih.gov
Q & A
What are the most efficient synthetic routes for 5-Chloro-[1,3]oxazolo[4,5-b]pyridine, and how can reaction conditions be optimized?
Basic Research Focus
A silica-supported, acid-catalyzed one-pot synthesis under ambient conditions is highly efficient, using perchloric acid (HClO₄/SiO₂) as a catalyst in methanol. This method achieves high conversion rates, short reaction times (monitored via TLC), and reusable catalysts. Optimization involves adjusting catalyst loading (5 mol% recommended) and solvent choice (methanol or dichloromethane) . For regioselective outcomes, computational analysis (B3LYP/6-311G++(d,p) level) of local nucleophilicity descriptors (Nk) helps predict reaction pathways .
How can low yields in palladium-catalyzed coupling reactions of this compound be addressed?
Advanced Research Focus
Negishi coupling reactions of oxazolo[4,5-b]pyridine derivatives often suffer from low yields due to competing side reactions (e.g., carbonyl group addition by organolithium reagents). To mitigate this, use lithium diisopropylamide (LDA) for selective deprotonation, followed by electrophilic quenching (e.g., dibromoethane or methyl iodide). This approach avoids elimination side reactions and improves yields to >70% .
What spectroscopic and analytical methods are critical for characterizing this compound derivatives?
Basic Research Focus
Characterization requires multi-modal analysis:
- IR spectroscopy : Identifies carbonyl (C=O) and amine (N-H) stretches.
- ¹H/¹³C NMR : Confirms regiochemistry and substitution patterns (e.g., downfield shifts for pyridine protons).
- HRMS : Validates molecular weight and purity (e.g., m/z 233.45 for C₆H₂BrClN₂O) .
Elemental analysis (C, H, N content) and LC-MS further ensure structural integrity .
How do structural modifications of this compound impact antimicrobial activity?
Advanced Research Focus
Oxazolo[4,5-b]pyridine derivatives exhibit potent activity against Gram-positive bacteria (e.g., methicillin-resistant Staphylococcus aureus, MIC = 2–8 µg/mL). Substitution at the 2-position with electron-withdrawing groups (e.g., Cl, CF₃) enhances activity, while bulky substituents reduce membrane penetration. Comparative studies show Gram-negative bacteria are less susceptible due to outer membrane complexity .
What strategies improve the drug-like properties of this compound analogs?
Advanced Research Focus
Reducing lipophilicity (LogP) improves solubility and bioavailability. For example, replacing thiazolo[4,5-b]pyridine (LogP = 2.28) with 2,3-dihydrothiazolo analogs lowers LogP to 1.59 and increases water solubility by 3.5-fold. Bromination, however, raises LogP (e.g., 2.88 for 13b), necessitating balanced substituent design .
How can computational chemistry guide the synthesis of this compound derivatives?
Advanced Research Focus
Density-functional theory (DFT) at the B3LYP/6-311G++(d,p) level predicts regioselectivity by calculating nucleophilicity indices (Nk). For instance, benzoylation at the 2-position of pyridine is favored due to higher Nk values (~0.45 vs. 0.32 for alternative sites). This method reduces trial-and-error in optimizing substituent placement .
How should researchers resolve contradictions in reported biological activity data for oxazolo[4,5-b]pyridine derivatives?
Advanced Research Focus
Discrepancies in MIC values or efficacy often arise from variations in assay conditions (e.g., bacterial strain, nutrient media). Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin). For in vitro-in vivo translation, assess physicochemical properties (e.g., metabolic stability in liver microsomes) to account for bioavailability differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
